![molecular formula C17H18N6 B10855044 1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IN-PP1 is a potent inhibitor of protein kinase D (PKD), which is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and signal transduction.
Preparation Methods
The synthesis of 3-IN-PP1 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents to enhance its inhibitory activity against PKD. The synthetic route typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The core structure is further modified by introducing specific functional groups that enhance its binding affinity and selectivity towards PKD.
Chemical Reactions Analysis
3-IN-PP1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-IN-PP1 has a wide range of applications in scientific research:
Cancer Biology: It has shown potent anticancer activity by inhibiting PKD, which is involved in the proliferation and survival of cancer cells.
Signal Transduction: It is used to study the role of PKD in various signaling pathways, helping to elucidate the molecular mechanisms underlying cellular processes.
Drug Development: Its potent inhibitory activity makes it a valuable lead compound for the development of new therapeutic agents targeting PKD.
Mechanism of Action
3-IN-PP1 exerts its effects by binding to the active site of PKD, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of various cellular processes such as cell proliferation, survival, and migration. The molecular targets of 3-IN-PP1 include the three isoforms of PKD: PKD1, PKD2, and PKD3 .
Comparison with Similar Compounds
3-IN-PP1 is compared with other similar compounds, such as 1-NM-PP1 and IKK-16. While 1-NM-PP1 is also a PKD inhibitor, 3-IN-PP1 has shown a ten-fold increase in potency, making it a more effective inhibitor . Other similar compounds include various pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure but differ in their substituents and inhibitory activities .
References
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-17(2,3)23-16-13(15(18)20-9-21-16)14(22-23)11-8-19-12-7-5-4-6-10(11)12/h4-9,19H,1-3H3,(H2,18,20,21) |
InChI Key |
RBZLXANOQRQGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


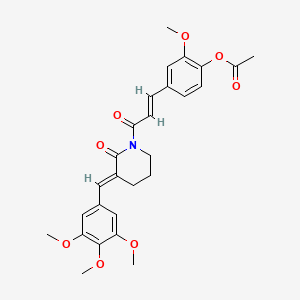
![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
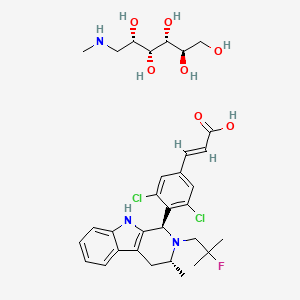
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
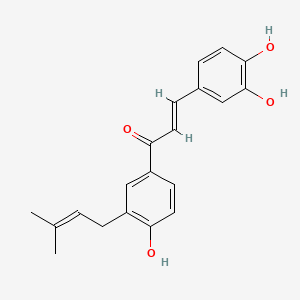
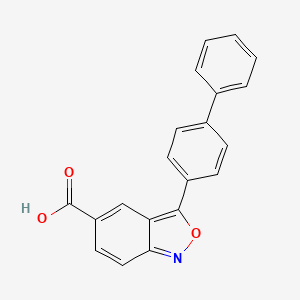
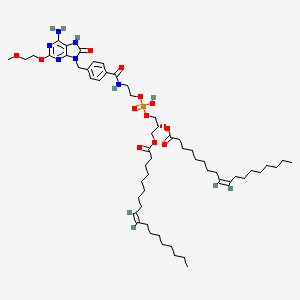
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)

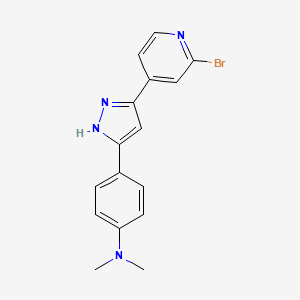
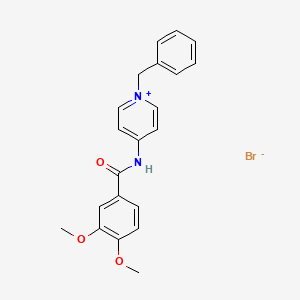
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
